3-(Propoxymethyl)azetidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(propoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-9-6-7-4-8-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYANINLVXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696403 | |
| Record name | 3-(Propoxymethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897086-93-0 | |
| Record name | 3-(Propoxymethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Propoxymethyl Azetidine and Its Derivatives
General Strategies for Azetidine (B1206935) Ring Construction
The synthesis of the strained four-membered azetidine ring presents unique challenges. Various strategies have been developed to overcome these hurdles, each with its own advantages and limitations.
Intramolecular Cyclization Pathways (e.g., Aminolysis of Epoxy Amines)
Intramolecular cyclization is a fundamental approach to forming cyclic compounds, including azetidines. A notable example is the aminolysis of epoxy amines. In this method, a molecule containing both an amine and an epoxide functional group undergoes an intramolecular nucleophilic attack of the amine onto the epoxide ring, leading to the formation of the azetidine ring.
Recent research has demonstrated the efficacy of Lewis acid catalysts in promoting this transformation. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been successfully employed to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. nih.govnih.gov This method is advantageous as it can tolerate various functional groups that are sensitive to acid or are Lewis basic. nih.govnih.gov The reaction typically proceeds with high regioselectivity, favoring the formation of the four-membered ring over other potential cyclization products. nih.govfrontiersin.org The choice of solvent and temperature can significantly influence the reaction's efficiency and selectivity. For example, using 1,2-dichloroethane (B1671644) (DCE) at reflux has been shown to be effective. nih.govfrontiersin.org
The intramolecular aminolysis of 3,4-epoxy amines provides a valuable route to azetidines with adjacent functional groups, which can serve as versatile scaffolds for further chemical modifications. nih.govfrontiersin.org While the aminolysis of epoxides is a well-established reaction for synthesizing nitrogen-containing compounds, its application in azetidine synthesis has been comparatively less explored until these recent advancements. nih.govresearchgate.net
Photocycloaddition and Aza-Paterno-Büchi Reactions
Photocycloaddition reactions offer a direct and atom-economical pathway to cyclic structures. The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a conceptually straightforward method for synthesizing azetidines. springernature.comrsc.orgnih.gov This reaction, however, has faced limitations due to competing relaxation pathways of the photoexcited imine. springernature.com
Despite these challenges, recent developments have shown promise in overcoming these limitations. Visible-light-enabled intramolecular aza-Paterno-Büchi reactions have been developed, yielding bicyclic azetidines with high yields and diastereoselectivity. springernature.com This approach is particularly attractive as it utilizes readily available starting materials and minimizes pre-functionalization steps. springernature.com The reaction can proceed through either a singlet or triplet excited state of the imine, and the use of photosensitizers can facilitate the reaction by promoting the formation of the reactive triplet state imine. researchgate.net
The scope of the aza-Paterno-Büchi reaction has been expanded to include intermolecular variants, particularly with cyclic imines or electron-deficient alkenes. researchgate.netresearchgate.net These advancements have made the aza-Paterno-Büchi reaction a more viable and efficient tool for the synthesis of functionalized azetidines. rsc.orgnih.gov
Metal-Catalyzed Azetidine Synthesis
Metal catalysis has revolutionized organic synthesis, and the construction of azetidine rings is no exception. Several metals have been employed to catalyze reactions that lead to the formation of this strained heterocycle.
Pd(II)-catalyzed C(sp³)–H amination: Palladium catalysis has been effectively used in intramolecular C(sp³)–H amination reactions to form azetidines. rsc.orgsnnu.edu.cn This method involves the activation of a C-H bond and its subsequent coupling with a nitrogen atom within the same molecule. The use of directing groups can facilitate this process, enabling the selective amination of specific C-H bonds. sioc-journal.cn This strategy has proven to be a powerful tool for constructing various nitrogen-containing heterocycles, including azetidines, from readily available starting materials. snnu.edu.cnsioc-journal.cn
Gold-catalyzed oxidation: Gold catalysts have emerged as powerful tools for various organic transformations, including the synthesis of azetidin-3-ones. nih.govoregonstate.edunih.gov A notable method involves the gold-catalyzed intermolecular oxidation of alkynes. nih.gov This process generates reactive α-oxo gold carbene intermediates, which then undergo intramolecular N-H insertion to form the azetidine ring. nih.gov This approach is flexible, stereoselective, and avoids the use of toxic diazo compounds. nih.govoregonstate.edu A range of functional groups are tolerated in this reaction, making it a versatile method for preparing functionalized azetidin-3-ones. nih.gov
Copper-catalyzed multicomponent reactions: Copper catalysts have been successfully utilized in multicomponent reactions (MCRs) to synthesize highly functionalized azetidine derivatives. nih.govorganic-chemistry.orgacs.org One such reaction involves the copper(I) iodide (CuI)-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides. nih.govorganic-chemistry.orgacs.org This MCR proceeds under mild conditions and provides access to 2-(sulfonylimino)-4-(alkylimino)azetidines in good to excellent yields without the need for a base. nih.govorganic-chemistry.orgacs.org The proposed mechanism involves a [2+2] cycloaddition. nih.gov This method is highly efficient and demonstrates broad substrate compatibility. organic-chemistry.org Copper has also been used in enantioselective boryl allylation of azetines to produce 2,3-disubstituted azetidines. acs.org
| Catalyst | Reaction Type | Starting Materials | Product | Key Features |
| Pd(OAc)₂ | Intramolecular C(sp³)–H amination | Aliphatic amines with a directing group | Substituted azetidines | High efficiency, good for constructing various N-heterocycles. snnu.edu.cn |
| BrettPhosAuNTf₂ | Gold-catalyzed oxidative cyclization | N-propargylsulfonamides, N-oxide | Chiral azetidin-3-ones | Stereoselective, avoids toxic diazo compounds. nih.gov |
| CuI | Multicomponent reaction | Terminal alkynes, sulfonyl azides, carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidines | Mild conditions, high yields, no base required. nih.govorganic-chemistry.orgacs.org |
Strain-Release Reagent Approaches (e.g., Azabicyclo[1.1.0]butane)
The high ring strain of certain molecules can be harnessed as a driving force for chemical transformations. Azabicyclo[1.1.0]butane (ABB), a highly strained building block, has emerged as a valuable reagent for the synthesis of 1,3-disubstituted azetidines. nih.govresearchgate.net The strain-release functionalization of ABB provides a modular and efficient route to complex azetidines. chemrxiv.org
One approach involves the lithiation of ABB followed by reaction with various electrophiles. nih.govacs.org For instance, reaction with boronic esters leads to the formation of azetidinyl boronic esters through a 1,2-migration that cleaves the central C-N bond, thereby relieving ring strain. acs.org This method is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. acs.org
Another strategy involves the reaction of azabicyclo[1.1.0]butyl carbinols, which can be prepared from ABB. nih.gov These carbinols can undergo divergent strain-release reactions upon N-activation. For example, treatment with trifluoroacetic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. nih.gov This approach allows for the rapid construction of diverse and complex azetidine scaffolds. nih.govchemrxiv.org
Aza-Michael Addition for Azetidine Amino Acid Derivatives
The aza-Michael addition is a powerful C-N bond-forming reaction that can be utilized for the synthesis of azetidine derivatives. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
A simple and efficient synthetic route for preparing new heterocyclic amino acid derivatives containing an azetidine ring has been developed using this strategy. mdpi.comnih.govdntb.gov.ua The process starts with the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.com This α,β-unsaturated ester then undergoes an aza-Michael addition with various heterocyclic amines to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov This method provides a straightforward pathway to novel azetidine-containing amino acid-like building blocks. mdpi.com
Synthesis of 3-Substituted Azetidine Scaffolds
The synthesis of 3-substituted azetidines is of particular interest due to their prevalence in biologically active molecules. nih.govacs.org Various methods have been developed to introduce substituents at the C3 position of the azetidine ring.
One common strategy involves the functionalization of a pre-existing azetidine scaffold. For example, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and synthesized. nih.govacs.org The synthesis can involve the reduction of a suitable precursor, followed by Swern oxidation and a Grignard reaction to introduce the aryl group at the 3-position. nih.gov Subsequent alkylation of the azetidine nitrogen provides a library of 3-substituted derivatives. nih.govacs.org
The strain-release approaches using azabicyclo[1.1.0]butane, as discussed previously, are particularly effective for synthesizing 1,3-disubstituted and 1,3,3-trisubstituted azetidines. nih.govacs.org These methods offer a high degree of modularity, allowing for the introduction of a wide variety of substituents at the 3-position. acs.orgorganic-chemistry.org
Furthermore, the aza-Michael addition to 3-ylideneazetidine derivatives directly provides access to 3,3-disubstituted azetidines, which can be valuable building blocks for more complex molecules. mdpi.comnih.gov
| Starting Material | Reagents | Product | Key Features |
| (N-Boc)azetidin-3-one | 1. Horner-Wadsworth-Emmons reagent2. Heterocyclic amine, DBU | 3-Substituted 3-(acetoxymethyl)azetidines | Efficient route to azetidine amino acid derivatives. mdpi.com |
| Azabicyclo[1.1.0]butane | 1. t-BuLi2. Boronic ester3. Acetic acid | 1,3-Disubstituted azetidinyl boronic esters | Modular, stereospecific, strain-release driven. acs.org |
| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride | Keto 1,3,3-substituted azetidines | Divergent synthesis, semipinacol rearrangement. nih.gov |
| 3-Aryl-3-oxypropylamine precursor | 1. Reduction2. Swern oxidation3. Grignard reagent4. Alkylation | 3-Substituted azetidine derivatives | Stepwise functionalization of a pre-formed scaffold. nih.gov |
Modular Synthetic Routes to Densely Functionalized Azetidines
The development of modular synthetic strategies has been crucial for accessing a wide array of functionalized azetidines, allowing for the rapid generation of diverse chemical libraries. rsc.orgacs.org These methods enable the "any-stage" installation of the azetidine ring onto various molecular scaffolds. rsc.org
One prominent strategy involves electrophilic azetidinylation . This approach utilizes highly reactive azetidine-based electrophiles, such as azetidinyl trichloroacetimidates, to engage with a broad spectrum of nucleophiles. rsc.orgchemrxiv.org This method facilitates the direct attachment of the azetidine ring to biorelevant nucleophiles, providing a diverse library of 3-aryl and 3-alkyl azetidines. rsc.org
Another powerful modular approach is radical strain-release photocatalysis . This strategy employs an organic photosensitizer to generate radical intermediates that react with highly strained azabicyclo[1.1.0]butanes (ABBs). researchgate.net This process leverages the release of ring strain to drive the formation of difunctionalized azetidines in a single step, offering access to complex derivatives, including those of bioactive molecules like celecoxib (B62257) and naproxen. researchgate.net
These modular strategies are summarized in the table below:
| Modular Strategy | Key Reagents/Intermediates | Types of Nucleophiles/Reactants | Resulting Products | References |
| Electrophilic Azetidinylation | Azetidinyl trichloroacetimidates, Azetidinyl o-alkynylbenzoates | Various C-, N-, O-, and S-nucleophiles | Densely functionalized 3-aryl and 3-alkyl azetidines | rsc.orgchemrxiv.org |
| Radical Strain-Release | Azabicyclo[1.1.0]butanes (ABBs), Organic photosensitizers, Sulfonyl imines | Radical intermediates, SOMOphiles | Difunctionalized and diversified azetidine scaffolds | researchgate.net |
| Strain-Release Homologation | Lithiated azabicyclo[1.1.0]butanes (ABBs), Boronic esters | Boronic esters | Homologated azetidine scaffolds | nih.gov |
Preparation of Azetidine Sulfonyl Fluorides (ASFs) as Reactive Intermediates
Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile and highly valuable reactive intermediates for the synthesis of novel azetidine derivatives. nih.govacs.org Unlike more common sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, allowing them to be carried through multiple reaction steps. nih.gov They serve as precursors to carbocations through an unconventional defluorosulfonylation (deFS) reaction pathway. nih.govacs.orgresearchgate.net
The synthesis of ASFs is typically achieved through a robust thiol alkylation–oxidation–elimination/fluorination sequence. nih.govacs.org This multi-step process allows for the scalable preparation of various N-protected ASFs. nih.gov
Once formed, ASFs can participate in two key types of reactions:
Defluorosulfonylation (deFS): Under mild thermal conditions (e.g., 60 °C), ASFs can eliminate sulfur dioxide and a fluoride (B91410) ion to generate a reactive azetidinyl carbocation. This intermediate is readily trapped by a wide range of nucleophiles, including amines, to form 3-substituted azetidines. acs.orgnih.govacs.org
Sulfur–Fluoride Exchange (SuFEx): Under anionic conditions, ASFs can undergo classic SuFEx reactions, where a nucleophile displaces the fluoride at the sulfur(VI) center to yield derivatives like sulfonamides and sulfonate esters. nih.gov
The dual reactivity of ASFs provides access to unique azetidine-containing motifs that are often inaccessible through traditional carbonyl chemistry, making them powerful tools in drug discovery. nih.govresearchgate.net
| ASF Precursor Example | Reaction Pathway | Conditions | Product Type | References |
| N-Cbz-ASF | deFS | 60 °C, MeCN, K₂CO₃, Nucleophile (e.g., morpholine) | 3-Amino-azetidine derivative | nih.govacs.org |
| N-Cbz-ASF | SuFEx | Anionic conditions, Nucleophile | Azetidine-sulfonamide/sulfonate ester | nih.gov |
Specific Synthetic Approaches to 3-(Propoxymethyl)azetidine (KHG26792) and Related Propoxymethyl Azetidine Derivatives
The compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride , known by the identifier KHG26792 , is a key derivative of the this compound scaffold. bmbreports.orgsemanticscholar.orgnih.govresearchgate.net While specific details of its synthesis are often cited as "previously described" in the literature, a plausible synthetic route can be constructed based on established azetidine chemistry. bmbreports.orgsemanticscholar.orgnih.gov
A likely approach involves a multi-step synthesis starting from a protected 3-azetidinone. The synthesis could proceed via the following general steps:
Nucleophilic Addition: A Grignard reaction between a protected 3-azetidinone and 2-naphthylmagnesium bromide would form the corresponding tertiary alcohol, 3-hydroxy-3-(naphthalen-2-yl)azetidine.
O-Alkylation (Williamson Ether Synthesis): The hydroxyl group of the intermediate alcohol would then be alkylated with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base to form the propoxy ether linkage.
Deprotection and Salt Formation: Removal of the nitrogen protecting group (e.g., Boc or Cbz) followed by treatment with hydrochloric acid would yield the final product, KHG26792. bmbreports.org
Related derivatives containing a propoxymethyl group have also been described, particularly in patent literature concerning N-substituted azetidines. googleapis.comgoogle.com For example, the synthesis of 1-propylazetidin-3-yloxy derivatives involves the reaction of a phenol (B47542) with N-propyl-3-chloroazetidine or a related sulfonate intermediate. googleapis.comgoogle.com These methods highlight the versatility of the azetidine ring in forming ether linkages at various positions.
| Proposed Step | Reactants | Intermediate/Product | Reaction Type | References |
| 1 | N-Boc-3-azetidinone, 2-Naphthylmagnesium bromide | N-Boc-3-hydroxy-3-(naphthalen-2-yl)azetidine | Grignard Reaction | |
| 2 | N-Boc-3-hydroxy-3-(naphthalen-2-yl)azetidine, Propyl bromide, NaH | N-Boc-3-(naphthalen-2-yl(propoxy)methyl)azetidine | Williamson Ether Synthesis | |
| 3 | N-Boc-3-(naphthalen-2-yl(propoxy)methyl)azetidine, HCl | 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Deprotection / Salt Formation | bmbreports.orgsemanticscholar.org |
Reactivity and Derivatization Studies of 3 Propoxymethyl Azetidine Scaffolds
Ring-Opening and σ-N–C Bond Cleavage Mechanisms
The reactivity of azetidines is largely governed by their significant ring strain, which facilitates ring-opening reactions that are less common in larger, less strained heterocyclic systems. nih.gov These reactions typically proceed through the cleavage of the σ-N–C bond and can be initiated by various reagents and conditions.
The propensity for ring-opening is highly dependent on the substituents on both the nitrogen and the carbon atoms of the ring. Generally, activation of the azetidine (B1206935) nitrogen, for instance through acylation or sulfonylation, enhances its leaving group ability and renders the ring more susceptible to nucleophilic attack. rsc.org Acid-mediated activation is also a common strategy, where protonation of the ring nitrogen is a likely precursor to ring opening. nih.gov
Intramolecular ring-opening reactions are also well-documented, particularly in cases where a nucleophilic group is tethered to the azetidine ring. nih.govnih.gov For instance, N-substituted azetidines bearing a pendant amide group have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov This process involves the nucleophilic attack of the amide oxygen onto one of the azetidine ring carbons, leading to the formation of a larger ring system. The rate of such decompositions is sensitive to pH, underscoring the role of acid catalysis in activating the azetidine ring. nih.gov
The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is influenced by both electronic and steric factors. researchgate.net Nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. However, electronic effects can direct the nucleophile to a more substituted carbon if that position is activated, for example, by an adjacent aryl group. researchgate.net
Below is a table summarizing representative ring-opening reactions of various azetidine derivatives, which are analogous to the expected reactivity of 3-(propoxymethyl)azetidine scaffolds.
| Starting Azetidine Derivative | Reagents and Conditions | Product(s) | Research Finding |
| N-Arylazetidine with pendant amide | Acidic pH | Rearranged lactam | Demonstrates acid-catalyzed intramolecular ring-opening. nih.gov |
| 3-Phenylazetidinol | Electron-deficient ketones or boronic acids | Dioxolanes or 3-amino-1,2-diols | Highlights a "build and release" strategy involving photochemical cyclization followed by strain-releasing ring-opening. beilstein-journals.org |
| General N-substituted azetidines | Lewis or Brønsted acids | Various ring-opened products | Illustrates the common use of acid catalysis to activate the azetidine ring for nucleophilic attack. nih.gov |
Functional Group Transformations and Late-Stage Functionalization on Azetidine Cores
The this compound scaffold allows for a variety of functional group transformations, both on the azetidine core and on the side chain. The azetidine nitrogen is a primary site for modification, readily undergoing reactions such as alkylation, acylation, and sulfonylation. These transformations not only introduce diverse functional groups but also modulate the electronic properties and reactivity of the azetidine ring.
Late-stage functionalization, the introduction of chemical modifications at a late stage in a synthetic sequence, is a powerful strategy in drug discovery for the rapid generation of analogs. The azetidine scaffold is well-suited for such modifications. For example, in the context of azetidine-containing cyclic peptides, the azetidine nitrogen can be selectively deprotected and substituted post-cyclization. nih.gov This allows for the attachment of various moieties, such as fluorescent dyes or biotin (B1667282) tags, without degradation of the strained four-membered ring. nih.gov
Functionalization at the C3 position of the azetidine ring is another important avenue for derivatization. The synthesis of 3-functionalized azetidines can be achieved through various methods, including the cyclization of appropriately substituted 1,3-difunctionalized open-chain precursors. arkat-usa.org Furthermore, existing functional groups at the C3 position can be transformed. For instance, a hydroxyl group at C3 can be converted to other functionalities, or a ketone at C3 (an azetidin-3-one) can serve as a handle for a wide range of transformations.
The following table presents examples of functional group transformations on the azetidine core, illustrating the potential for derivatizing this compound.
| Starting Material | Reagents and Conditions | Product | Research Finding |
| Azetidine-containing cyclic peptide | 1) Deprotection, 2) Substitution at N | N-functionalized cyclic peptide | Demonstrates late-stage functionalization of the azetidine nitrogen. nih.gov |
| N-Boc-azetidin-3-one | Horner–Wadsworth–Emmons reaction, then aza-Michael addition with NH-heterocycles | 3-substituted 3-(acetoxymethyl)azetidines | Shows a method for introducing diverse substituents at the C3 position. mdpi.com |
| N-allyl amino diols | Multi-step synthesis including cyclization | Trisubstituted azetidines | Provides access to densely functionalized azetidine scaffolds. nih.gov |
Stereoselective Derivatization Strategies
The introduction of stereocenters into the azetidine ring is of significant interest for the development of chiral drugs and probes. Several stereoselective strategies have been developed for the synthesis and derivatization of azetidine scaffolds.
One common approach involves the use of chiral starting materials or auxiliaries. For instance, chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides. nih.gov These chiral azetidin-3-ones are versatile intermediates that can be further derivatized to introduce additional stereocenters with high levels of stereocontrol.
Asymmetric catalysis is another powerful tool for the stereoselective synthesis of azetidine derivatives. For example, metal-catalyzed asymmetric reduction of unsaturated azetidine precursors can provide access to a library of enantiomerically enriched 2-azetidinylcarboxylic acids. acs.org The development of general methods for the stereoselective preparation of chiral C2-substituted azetidines has also been a focus, utilizing chiral tert-butanesulfinamides for chiral induction. acs.org This approach allows for the synthesis of a variety of C2-substituted azetidines with high stereoselectivity. acs.org
The diastereoselective functionalization of existing azetidine scaffolds is also a viable strategy. This can be achieved by controlling the approach of a reagent to a prochiral center on the azetidine ring, often influenced by the stereochemistry of existing substituents.
The table below summarizes key stereoselective derivatization strategies applicable to the azetidine framework.
| Strategy | Starting Material/Precursor | Reagents and Conditions | Product | Stereochemical Outcome |
| Chiral Auxiliary | Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones | High enantiomeric excess (>98% e.e.). nih.gov |
| Asymmetric Catalysis | Unsaturated azetinyl-carboxylic acids | Metal-catalyzed asymmetric hydrogenation | Enantiomerically enriched 2-azetidinylcarboxylic acids | Diastereo- and enantioselective. acs.org |
| Chiral Reagent | 1,3-bis-electrophilic 3-chloropropanal | Chiral tert-butanesulfinamides, followed by cyclization | C2-substituted azetidines | High diastereoselectivity. acs.org |
Computational Chemistry and Theoretical Investigations of 3 Propoxymethyl Azetidine
Quantum Chemical Analysis of Azetidine (B1206935) Ring Strain and Energetics
The defining characteristic of the azetidine ring is its significant ring strain, a consequence of the deviation of its bond angles from ideal tetrahedral geometry. This inherent strain energy is a key determinant of the molecule's stability, reactivity, and conformational preferences. Quantum chemical calculations are instrumental in quantifying this strain and understanding how substituents, such as the propoxymethyl group at the 3-position, modulate the ring's energetics.
The ring strain energy of the parent azetidine heterocycle is approximately 25.2 kcal/mol. This value is comparable to that of other four-membered rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than less strained five- and six-membered rings such as pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). casjournal.org This substantial strain energy makes the azetidine ring rigid yet susceptible to ring-opening reactions under certain conditions. casjournal.orgcnr.it
Table 1: Comparison of Ring Strain Energies in Cyclic Amines
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 casjournal.org |
| Azetidine | 4 | 25.2 casjournal.org |
| Pyrrolidine | 5 | 5.8 casjournal.org |
This table presents generalized data for the parent heterocycles to provide context for the energetics of the azetidine ring.
Molecular Modeling of Reaction Mechanisms for Azetidine Formation and Transformation
Molecular modeling and Density Functional Theory (DFT) calculations are crucial for elucidating the complex reaction mechanisms involved in the synthesis and transformation of azetidines. These computational methods allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a deeper understanding of reaction feasibility and selectivity.
The synthesis of substituted azetidines can be challenging, and computational models have been developed to predict the outcomes of various synthetic strategies. thescience.devbeilstein-journals.org One prominent method for azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. dergipark.org.tr Computational studies of this reaction have confirmed the key role of specific substituents in enabling the desired [2+2] pathway and have been used to calculate the reaction profiles. dergipark.org.tr For instance, researchers have used computational models to predict which alkene-oxime pairs will successfully react to form azetidines by analyzing their frontier orbital energy match. thescience.devbeilstein-journals.orgCurrent time information in Edmonton, CA.
Another computationally studied mechanism is the rearrangement of aziridines to form azetidines. A theoretical rationalization for the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines involved an initial formation of a 2-(bromomethyl)aziridine (B1258505) intermediate followed by a ring expansion. DFT calculations can be employed to model the transition states and intermediates of such rearrangements, explaining why certain substrates favor azetidine formation over other potential products.
Furthermore, computational modeling has been applied to understand the intramolecular cyclization reactions that form the azetidine ring. For example, the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination to synthesize functionalized azetidines involves a proposed mechanism with multiple steps, including reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org Similarly, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines, and computational studies can help rationalize the observed selectivity. frontiersin.org
In Silico Studies of Ligand-Target Interactions for Azetidine Derivatives
In silico molecular docking and molecular dynamics simulations are indispensable tools in medicinal chemistry for predicting and analyzing the interactions between small molecules, such as azetidine derivatives, and their biological targets. These computational techniques help in understanding the structural basis of activity and in the rational design of new therapeutic agents.
The rigid, three-dimensional scaffold of the azetidine ring makes it an attractive motif in drug design. nih.gov Numerous in silico studies have been conducted on various azetidine derivatives to evaluate their potential as inhibitors of different enzymes and receptors. For example, molecular docking studies have been performed on novel azetidin-2-one (B1220530) derivatives to assess their binding affinity to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. dergipark.org.tracs.org These studies predict the binding modes and calculate fitness scores, identifying compounds with promising interactions within the receptor's active site. acs.org
Similarly, azetidine derivatives have been investigated as potential antitubercular agents. In silico docking studies against Mycobacterium tuberculosis enzymes, such as InhA (enoyl-acyl carrier protein reductase), help to elucidate the interaction patterns and binding affinities of these compounds, guiding the synthesis of more potent inhibitors.
Although specific docking studies for 3-(propoxymethyl)azetidine are not documented in the reviewed literature, the general principles derived from studies on other substituted azetidines are applicable. The propoxymethyl substituent would be expected to engage in specific hydrophobic and potentially hydrogen-bonding interactions within a target binding site. The likely binding conformation and affinity would depend on the topology and chemical environment of the protein pocket.
Table 2: Examples of In Silico Docking Studies on Azetidine Derivatives
| Azetidine Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Azetidin-2-ones | Epidermal Growth Factor Receptor (EGFR) | Satisfactory binding contact with the erlotinib (B232) binding site; identification of derivatives with high PLP fitness scores. acs.org |
| Thiadiazolyl benzimidazole (B57391) linked Azetidinones | M. tuberculosis InhA | Docking scores indicated favorable interactions, with some compounds showing potential as antitubercular agents. |
This table summarizes findings from in silico studies on various azetidine derivatives to illustrate the application of these computational methods.
Current Research Gaps and Future Directions in 3 Propoxymethyl Azetidine Research
Development of Novel Synthetic Strategies for Enhanced Accessibility and Stereocontrol
A significant hurdle in the investigation of 3-(Propoxymethyl)azetidine is the lack of established, high-yield synthetic routes that allow for precise stereochemical control. While general methods for the synthesis of 3-substituted azetidines exist, their application to introduce a propoxymethyl group has not been extensively documented.
Future research should focus on developing modular and stereoselective synthetic pathways. Strategies that could be explored include:
Nucleophilic substitution: Utilizing a suitable 3-functionalized azetidine (B1206935) precursor, such as a mesylate or tosylate, and displacing it with propoxide. The challenge lies in the synthesis of the starting 3-functionalized azetidine with the desired stereochemistry.
Ring-opening of epoxides: The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)3, has been shown to be an effective method for producing substituted azetidines and could be adapted for the synthesis of 3-(hydroxymethyl)azetidine, which can then be etherified. frontiersin.org
[2+2] Cycloaddition reactions: The aza-Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, offers a direct approach to the azetidine ring. rsc.org The choice of appropriately substituted precursors would be critical to yield the desired propoxymethyl substituent.
Organocatalysis: The use of chiral organocatalysts in the annulation of aldehydes and aldimines can provide stereoselective access to functionalized azetidines. rsc.org
A comparative table of potential synthetic routes is presented below, highlighting the areas where research is needed.
| Synthetic Strategy | Potential Advantages | Key Research Gaps for this compound |
| Nucleophilic Substitution on 3-functionalized azetidine | Potentially straightforward final step. | Lack of readily available, stereochemically pure 3-functionalized azetidine precursors. |
| Intramolecular Aminolysis of Epoxides | High potential for stereocontrol. | Synthesis of the specific cis-3,4-epoxy amine precursor required. |
| [2+2] Photocycloaddition | Convergent and atom-economical. | Identification of suitable imine and alkene precursors and control of regioselectivity. |
| Organocatalytic Annulation | High enantioselectivity often achievable. | Development of specific catalysts and reaction conditions for the desired substitution pattern. |
In-depth Mechanistic Elucidation of Biological Activities at a Molecular Level
The biological activities of this compound are currently unknown. However, related azetidine derivatives have shown a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. For instance, the derivative 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride has been shown to attenuate neuroinflammation and oxidative stress. nih.govnih.gov
Future research should aim to:
Screen for biological activity: Test this compound against a broad panel of biological targets to identify potential therapeutic areas.
Identify molecular targets: Once a biological activity is identified, detailed studies should be conducted to pinpoint the specific molecular targets (e.g., enzymes, receptors, ion channels).
Elucidate signaling pathways: Investigate the downstream signaling pathways modulated by the interaction of this compound with its molecular target.
Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles
Once a biological activity for this compound is established, systematic structure-activity relationship (SAR) studies will be crucial for optimizing its pharmacological profile. The goal of SAR studies is to understand how modifications to the chemical structure of a molecule affect its biological activity.
Key areas for SAR exploration would include:
Modification of the propoxy group: Investigating the effect of altering the length and branching of the alkyl chain, as well as introducing unsaturation or cyclic moieties.
Substitution on the azetidine ring: Exploring the impact of adding substituents at other positions of the azetidine ring.
Stereochemistry: Synthesizing and evaluating the individual enantiomers of this compound to determine if the biological activity is stereospecific.
A hypothetical SAR table for a potential biological target is presented below to illustrate the type of data that would be generated.
| Compound | R Group (Modification of Propoxy Chain) | IC50 (nM) |
| 3-(Methoxymethyl)azetidine | -CH3 | 500 |
| 3-(Ethoxymethyl)azetidine | -CH2CH3 | 250 |
| This compound | -CH2CH2CH3 | 100 |
| 3-(Isopropoxymethyl)azetidine | -CH(CH3)2 | 150 |
| 3-(Butoxymethyl)azetidine | -CH2CH2CH2CH3 | 120 |
Exploration of Additional Therapeutic Targets and Disease Models
The structural rigidity and three-dimensional nature of the azetidine scaffold make it an attractive starting point for exploring a wide range of therapeutic targets. nih.gov Based on the activities of other azetidine derivatives, potential therapeutic areas for this compound and its analogues could include:
Central Nervous System (CNS) disorders: The azetidine core is being explored for its potential in treating neurological diseases. technologynetworks.com
Inflammatory diseases: As seen with related compounds, there is potential for anti-inflammatory activity. nih.govnih.gov
Infectious diseases: Azetidine derivatives have been investigated for their antibacterial and antifungal properties. researchgate.net
Oncology: Certain azetidine-containing compounds have shown promise as anticancer agents. medwinpublishers.com
Future research should involve screening this compound and its derivatives in various disease models to uncover new therapeutic applications.
Integration of Computational and Experimental Approaches for Rational Design
Computational modeling and simulation can play a vital role in accelerating the research and development of this compound. patsnap.commit.edu These approaches can be used to:
Predict ADME properties: In silico models can estimate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov
Guide SAR studies: Molecular docking and quantitative structure-activity relationship (QSAR) models can help to rationalize observed SAR data and predict the activity of new analogues.
Identify potential off-target effects: Computational screening can be used to predict potential interactions with other biological targets, which could lead to unwanted side effects.
The integration of these computational tools with experimental validation will enable a more rational and efficient design of novel therapeutic agents based on the this compound scaffold.
Q & A
Basic Question: What are the common synthetic routes for preparing 3-(Propoxymethyl)azetidine, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives can be synthesized via Lewis acid-catalyzed ring-opening of azetidine precursors (e.g., with chloroformate esters) to yield functionalized products . Enantioselective approaches, such as chiral phosphoric acid-catalyzed desymmetrization, are employed for stereochemical control, where activation modes (e.g., thione tautomer stabilization) influence reaction pathways and selectivity . Purity optimization requires column chromatography, recrystallization, or HPLC analysis using validated protocols (e.g., ≥97% purity thresholds as in ).
Basic Question: What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
Key techniques include:
- NMR spectroscopy (¹H/¹³C) for structural elucidation, particularly to confirm azetidine ring integrity and propoxymethyl substitution.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC/UPLC with UV/ELSD detection for purity assessment, especially when synthesizing intermediates like 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride ( ).
- X-ray crystallography for resolving stereochemistry in enantiomeric forms (if crystalline derivatives are obtainable) .
Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact, as per safety data sheets for related azetidine compounds (e.g., Azetidine-3-carboxylic acid; ).
- Store under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Dispose of waste via professional biohazard services to mitigate environmental contamination, aligning with protocols for structurally similar compounds ( ).
Advanced Question: How can researchers investigate the mechanism of this compound in NLRP3 inflammasome inhibition?
Methodological Answer:
- In vitro models : Use LPS-stimulated BV2 microglial cells to assess anti-neuroinflammatory effects. Measure ROS generation (via DCFH-DA probes) and NLRP3/caspase-1/IL-1β pathway activation using Western blot or ELISA .
- Knockdown/knockout studies : Employ siRNA targeting NLRP3 or Cathepsin B (CTSB) to validate pathway specificity.
- Computational docking : Model interactions between this compound and TLR4/MyD88 complex to identify binding motifs .
Advanced Question: How can structural-activity relationships (SAR) guide the design of azetidine derivatives for dopamine transporter (DAT) affinity?
Methodological Answer:
- Scaffold modification : Compare tropane vs. azetidine derivatives (e.g., 3-[2-(diarylmethoxyethylidenyl)]-N-substituted analogs) using rat brain tissue binding assays for DAT/SERT/NET selectivity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance DAT affinity, as seen in related compounds ( ).
- Molecular dynamics simulations : Analyze conformational flexibility of the propoxymethyl sidechain to optimize DAT binding pocket interactions .
Advanced Question: How can contradictory pharmacological data for this compound be resolved?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., NLRP3 inhibition vs. dopamine transporter binding) to identify context-dependent effects.
- Dose-response profiling : Use in vitro assays (e.g., IC₅₀ determination in BV2 cells) to clarify potency thresholds .
- In silico toxicity screening : Apply tools like ADMET Predictor™ to rule out off-target interactions confounding experimental results .
Advanced Question: What computational strategies improve enantioselectivity in azetidine synthesis?
Methodological Answer:
- DFT calculations : Compare activation free energies of competing reaction pathways (e.g., thione vs. carbonyl activation modes) to predict optimal chiral catalyst systems .
- Molecular docking : Screen chiral phosphoric acid catalysts (e.g., System A/B in ) for steric and electronic complementarity with azetidine intermediates.
- Kinetic isotope effects (KIE) : Study hydrogen-bonding interactions to refine transition-state models .
Advanced Question: How can reaction conditions be optimized for large-scale synthesis of this compound intermediates?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for improved azetidine ring stability during nucleophilic substitutions .
- Catalyst loading : Optimize Lewis acid (e.g., ZnCl₂) concentrations to minimize side reactions (e.g., ring-opening) .
- Workup protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) and rotary evaporation under reduced pressure to isolate intermediates efficiently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
